(S)-6-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine
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Overview
Description
(S)-6-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral organic compound with a unique structure that includes an iodine atom and an amine group attached to a tetrahydronaphthalene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the iodination of a tetrahydronaphthalene derivative followed by the introduction of the amine group. One common method includes the following steps:
Iodination: The starting material, 1,2,3,4-tetrahydronaphthalene, is subjected to iodination using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Amination: The iodinated intermediate is then treated with an amine source, such as ammonia or an amine derivative, under conditions that promote nucleophilic substitution to introduce the amine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(S)-6-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 1,2,3,4-tetrahydronaphthalen-1-amine.
Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxyl, thiol, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide, thiols, or alkyl halides under basic or neutral conditions.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: 1,2,3,4-tetrahydronaphthalen-1-amine.
Substitution: Various substituted tetrahydronaphthalene derivatives.
Scientific Research Applications
(S)-6-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving receptor binding and enzyme inhibition due to its structural similarity to biologically active compounds.
Industrial Applications: The compound is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-6-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The iodine atom and amine group play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine: Similar structure with a bromine atom instead of iodine.
(S)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine: Similar structure with a chlorine atom instead of iodine.
(S)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: Similar structure with a fluorine atom instead of iodine.
Uniqueness
(S)-6-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The larger size and higher atomic weight of iodine can influence the compound’s binding affinity and selectivity for molecular targets, making it a valuable compound in research and development.
Properties
Molecular Formula |
C10H12IN |
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Molecular Weight |
273.11 g/mol |
IUPAC Name |
(1S)-6-iodo-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H12IN/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6,10H,1-3,12H2/t10-/m0/s1 |
InChI Key |
AEVPYANNBCRPQN-JTQLQIEISA-N |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C=C(C=C2)I)N |
Canonical SMILES |
C1CC(C2=C(C1)C=C(C=C2)I)N |
Origin of Product |
United States |
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